molecular formula C27H26N2O B11502882 6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11502882
M. Wt: 394.5 g/mol
InChI Key: KZEMHAYHFISAOW-UHFFFAOYSA-N
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Description

6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes two p-tolyl groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of ortho-diamines with ketones under acidic or basic conditions.

    Introduction of p-Tolyl Groups: The p-tolyl groups are introduced via Friedel-Crafts alkylation, where p-tolyl chloride reacts with the benzodiazepine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrogenation: The final step involves the hydrogenation of the benzodiazepine core to achieve the hexahydro form. This is typically done using hydrogen gas in the presence of a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential pharmacological activities. Research focuses on its interactions with various biological targets, including neurotransmitter receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

6,9-Bis(p-tolyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, including the presence of two p-tolyl groups and the hexahydrobenzo[b][1,4]benzodiazepin-7-one core

This compound’s versatility and unique properties make it a subject of ongoing research and interest in multiple scientific disciplines.

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

6,9-bis(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O/c1-17-7-11-19(12-8-17)21-15-24-26(25(30)16-21)27(20-13-9-18(2)10-14-20)29-23-6-4-3-5-22(23)28-24/h3-14,21,27-29H,15-16H2,1-2H3

InChI Key

KZEMHAYHFISAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C)C(=O)C2

Origin of Product

United States

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